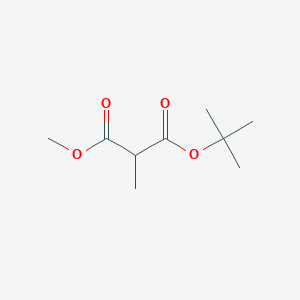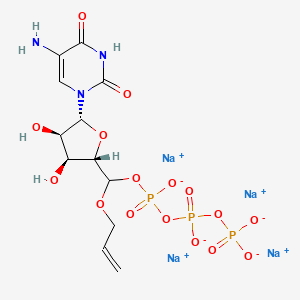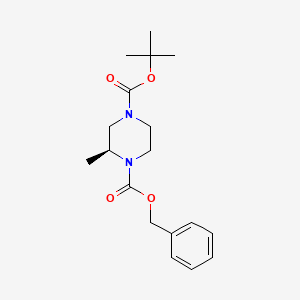
1-Tert-butyl 3-methyl 2-methylmalonate
Vue d'ensemble
Description
“1-Tert-butyl 3-methyl 2-methylmalonate” is a chemical compound with the molecular formula C9H16O4 . It is also known by other names such as "Propanedioic acid, 2-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester" . It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst under phase-transfer catalytic conditions successfully produced corresponding α-methyl-α-alkylmalonates . These compounds are versatile chiral building blocks containing a quaternary carbon center .
Molecular Structure Analysis
The molecular structure of “1-Tert-butyl 3-methyl 2-methylmalonate” consists of 9 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .
Chemical Reactions Analysis
As an ester, “1-Tert-butyl 3-methyl 2-methylmalonate” can undergo a variety of chemical reactions. For instance, esters can react with water in a process called hydrolysis to form alcohols and acids . The exact reactions that this compound can undergo would depend on the specific conditions and reagents present.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Tert-butyl 3-methyl 2-methylmalonate” can be determined using various analytical techniques. For instance, its molecular weight is 188.22 g/mol . Other properties such as boiling point, density, and solubility can be determined experimentally.
Applications De Recherche Scientifique
Catalysis and Asymmetric Synthesis
1-Tert-butyl 3-methyl 2-methylmalonate is used in catalysis, specifically in the asymmetric conjugate addition of aldehydes to acrylates. For instance, di-tert-butyl methylenemalonate (1) acts as a three-carbon Michael acceptor in the asymmetric conjugate addition reaction catalyzed by axially chiral amino diols, resulting in high yield and excellent enantiomeric excess. These products are valuable as chiral building blocks in various synthetic applications (Kano, Shirozu, Akakura, & Maruoka, 2012).
Polymerization Studies
In polymer science, tert-butyl 3-methyl 2-methylmalonate derivatives are involved in radical polymerization processes. A study explored the radical polymerization of methyl methacrylate using tert-butyl peroxypivalate, revealing the kinetics and mechanisms of this reaction. The study provides insights into the specific roles and reactivities of various radicals in the polymerization process, which is crucial for developing advanced polymer materials (Nakamura et al., 1996).
Organic Synthesis
In organic synthesis, tert-butyl 3-methyl 2-methylmalonate derivatives serve as intermediates in various synthetic reactions. For example, they are used in the synthesis of axially dissymmetric 4-t-butyl-alkylidenecyclohexane derivatives, demonstrating their utility in the construction of complex organic molecules with specific chiral configurations (Fiaud & Legros, 1988).
Biochemical Applications
In biochemistry, derivatives of tert-butyl 3-methyl 2-methylmalonate have been used to study metabolic pathways in organisms. For example, research on the housefly Musca domestica utilized methylmalonate derivatives to investigate the incorporation of propionate and methylmalonate into long-chain branched hydrocarbons, providing insights into the metabolic processes in insects (Dillwith et al., 1982).
Chemical Characterization and Analysis
Chemical characterization of tert-butyl 3-methyl 2-methylmalonate derivatives also forms a significant part of research. Studies involving techniques like X-ray diffraction and NMR spectroscopy are conducted to understand the structural and chemical properties of these compounds. These investigations are crucial for the development of new materials and pharmaceuticals [(Zeng & Ren, 2009)](https://consensus.app/papers/dimethyl-2butyl235ditertbutyl4hydroxybenzylmalonate-zeng/49028d66c3dd5a6eac33701f1451aa07/?utm_source=chatgpt).
Mécanisme D'action
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound. For a similar compound, tert-Butyl methyl malonate, it is classified as a flammable liquid (Category 4, H227) according to the GHS classification . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2-methylpropanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(7(10)12-5)8(11)13-9(2,3)4/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQGMPGKDBIWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649049 | |
| Record name | tert-Butyl methyl methylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 2-methylmalonate | |
CAS RN |
132180-14-4 | |
| Record name | tert-Butyl methyl methylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B3338779.png)
![Imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B3338784.png)






![5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid](/img/structure/B3338874.png)


![Silane, [[(1R,3R)-5-(2-chloroethylidene)-1,3-cyclohexanediyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B3338888.png)
